4-Propylthiomorpholine

Description

Structure

3D Structure

Properties

CAS No. |

72662-77-2 |

|---|---|

Molecular Formula |

C7H15NS |

Molecular Weight |

145.27 g/mol |

IUPAC Name |

4-propylthiomorpholine |

InChI |

InChI=1S/C7H15NS/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 |

InChI Key |

MGCDHLCYJZAAKL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCSCC1 |

Origin of Product |

United States |

Foundational & Exploratory

4-Propylthiomorpholine: A Technical Guide to an Underexplored Scaffold

Introduction

Thiomorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 4-Propylthiomorpholine, a specific, yet under-documented, member of this chemical class. Due to the absence of direct experimental data, this document extrapolates information from related compounds to provide a foundational understanding of its potential chemical structure, properties, synthesis, and biological significance. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel thiomorpholine-based compounds.

Chemical Structure and Properties

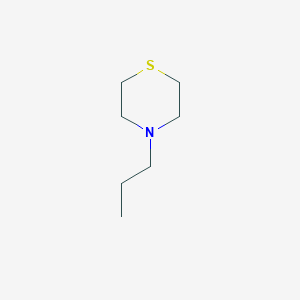

The chemical structure of this compound consists of a saturated six-membered heterocyclic ring containing both a sulfur and a nitrogen atom, with a propyl group attached to the nitrogen.

General Properties of the Thiomorpholine Scaffold:

While specific data for this compound is unavailable, the properties of the parent thiomorpholine and related structures suggest the following characteristics. The introduction of the propyl group is expected to increase lipophilicity compared to the parent compound.

| Property | Value (Estimated or from Analogues) |

| Molecular Formula | C7H15NS |

| Molecular Weight | 145.27 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Expected to be soluble in organic solvents. |

| pKa | Not available |

Synthesis of this compound

A general and robust method for the synthesis of N-substituted thiomorpholines involves the alkylation of the parent thiomorpholine. A plausible synthetic route to this compound would be the nucleophilic substitution of a propyl halide (e.g., 1-bromopropane) with thiomorpholine in the presence of a base to neutralize the hydrohalic acid formed.

General Experimental Protocol for N-Alkylation of Thiomorpholine

Materials:

-

Thiomorpholine

-

1-Bromopropane (or other propyl halide)

-

Potassium carbonate (or other suitable base)

-

Acetonitrile (or other suitable solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of thiomorpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the solid base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the crude this compound by column chromatography or distillation.

General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

The thiomorpholine scaffold is a component of various biologically active molecules. While no specific biological data exists for this compound, its derivatives have been reported to exhibit a wide range of pharmacological effects. This suggests that this compound could serve as a valuable starting point for the development of new therapeutic agents.

The diverse bioactivities of thiomorpholine derivatives include:

-

Anticancer Activity

-

Antimicrobial Activity

-

Anti-inflammatory Activity

-

Antiviral Activity

-

Antihyperlipidemic Activity [1]

-

Antioxidant Activity [1]

These activities are often a result of the modulation of various signaling pathways. The specific pathway targeted is highly dependent on the other substituents on the thiomorpholine ring.

Diverse biological activities associated with the thiomorpholine scaffold.

Conclusion

This compound represents an unexplored area within the well-established field of thiomorpholine chemistry. While direct experimental data is currently lacking, the known properties and synthesis of related compounds provide a solid foundation for future research. The versatile biological activity of the thiomorpholine scaffold suggests that this compound and its derivatives could hold significant potential in drug discovery and development. Further experimental investigation is warranted to fully elucidate the chemical, physical, and biological properties of this compound.

References

Synthesis of 4-Propylthiomorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-Propylthiomorpholine, a saturated heterocyclic amine with potential applications in medicinal chemistry and drug development. The primary synthetic routes to this compound involve the N-alkylation of thiomorpholine, either through direct alkylation with a propyl halide or via reductive amination with propanal. This document outlines the experimental protocols for these methods, presents key quantitative data, and includes visualizations of the synthetic pathways.

Core Synthetic Pathways

The synthesis of this compound can be efficiently achieved by two principal methods:

-

Direct N-Alkylation: This classic method involves the reaction of thiomorpholine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a base. The base is crucial for neutralizing the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the N-alkylated product.

-

Reductive Amination: This alternative pathway involves the reaction of thiomorpholine with propanal to form an intermediate iminium ion, which is subsequently reduced in situ to the desired this compound. This method is often preferred due to its milder reaction conditions and the avoidance of halide leaving groups.

Experimental Protocols

Method 1: Direct N-Alkylation of Thiomorpholine

This protocol details the synthesis of this compound via the direct alkylation of thiomorpholine with 1-bromopropane.

Materials:

-

Thiomorpholine

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of thiomorpholine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Method 2: Reductive Amination of Thiomorpholine

This protocol describes the synthesis of this compound via the reductive amination of thiomorpholine with propanal.

Materials:

-

Thiomorpholine

-

Propanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)

-

Acetic acid (CH₃COOH, optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve thiomorpholine (1.0 eq) and propanal (1.1 eq) in 1,2-dichloroethane or dichloromethane.

-

If desired, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, controlling any potential exotherm.

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Direct N-Alkylation | Reductive Amination |

| Reactants | Thiomorpholine, 1-Bromopropane, K₂CO₃ | Thiomorpholine, Propanal, NaBH(OAc)₃ |

| Solvent | Acetonitrile | 1,2-Dichloroethane or Dichloromethane |

| Reaction Temperature | 60-70°C | Room Temperature |

| Reaction Time | 12-18 hours | 12-24 hours |

| Typical Yield | 70-85% | 75-90% |

| Purification Method | Vacuum Distillation or Column Chromatography | Vacuum Distillation or Column Chromatography |

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic methods for this compound.

Caption: Direct N-Alkylation of Thiomorpholine.

Caption: Reductive Amination of Thiomorpholine.

4-Propylthiomorpholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties (Predicted)

Quantitative data for 4-Propylthiomorpholine is not available. The following table presents data for the parent compound, thiomorpholine, and a closely related N-substituted derivative, 4-(methylthio)morpholine, to provide an estimated profile.

| Property | Thiomorpholine | 4-(Methylthio)morpholine | This compound (Predicted) |

| CAS Number | 123-90-0 | 4837-30-3[3] | Not Found |

| Molecular Formula | C4H9NS | C5H11NOS[3] | C7H15NS |

| Molecular Weight | 103.19 g/mol | 133.21 g/mol [3] | 145.27 g/mol |

| Boiling Point | 169 °C | N/A | Expected to be higher than thiomorpholine |

| Melting Point | 29-30 °C | N/A | N/A |

| Density | 1.03 g/cm³ | N/A | Expected to be similar to thiomorpholine |

Synthesis and Experimental Protocols

A general and robust method for the synthesis of this compound is the N-alkylation of thiomorpholine. This common synthetic route is applicable to a wide range of N-substituted thiomorpholine derivatives.

General Experimental Protocol: N-Alkylation of Thiomorpholine

This protocol describes a representative procedure for the synthesis of N-alkylated thiomorpholines.

Materials:

-

Thiomorpholine

-

1-Bromopropane (or other propyl halide)

-

Potassium carbonate (K2CO3) or Triethylamine (Et3N)

-

Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a solution of thiomorpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-bromopropane (1.1 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.

-

Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, the thiomorpholine scaffold is present in compounds with a broad range of pharmacological effects. This suggests that this compound could be a candidate for screening in various therapeutic areas.

N-substituted thiomorpholine derivatives have been reported to exhibit activities including:

-

Anticancer: Some derivatives have shown cytotoxic activity against cancer cell lines.[4]

-

Antioxidant: Certain N-substituted thiomorpholines have demonstrated radical scavenging properties.[4]

-

Anti-inflammatory: The morpholine and thiomorpholine rings are found in compounds with anti-inflammatory effects.[1]

-

Antimicrobial: Various derivatives have been investigated for their antibacterial and antifungal activities.[1]

The mechanism of action for these activities is diverse and depends on the specific substituents on the thiomorpholine ring. For instance, in the context of cancer, thiomorpholine-containing molecules may act as inhibitors of specific kinases or other enzymes involved in cell proliferation and survival.

Caption: Hypothetical inhibition of a cancer-related signaling pathway.

Conclusion

This compound is a derivative of the medicinally important thiomorpholine scaffold. While specific experimental data for this compound is scarce, its synthesis can be readily achieved through standard N-alkylation procedures. Based on the known biological activities of analogous compounds, this compound holds potential for investigation in various drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Further research is warranted to elucidate its specific physicochemical properties and pharmacological profile.

References

Physical and chemical properties of 4-Propylthiomorpholine

A comprehensive search of scientific databases, chemical literature, and supplier catalogs has revealed no specific information on the physical and chemical properties, synthesis, experimental protocols, or biological activity of the compound 4-Propylthiomorpholine. This suggests that this compound is not a well-characterized or readily available compound.

While data for the specific molecule of interest is unavailable, this guide will provide context by summarizing available information on the core chemical structure, thiomorpholine, and related derivatives. This information is intended for researchers, scientists, and drug development professionals who may be interested in the potential properties of novel thiomorpholine derivatives.

Core Structure: Thiomorpholine

Thiomorpholine is a heterocyclic compound containing both a secondary amine and a thioether functional group. This scaffold is of interest in medicinal chemistry due to its structural similarity to morpholine, a common motif in many bioactive compounds, and the presence of a sulfur atom which can influence physicochemical properties such as lipophilicity and metabolic stability.

General Physicochemical Properties of Thiomorpholine Derivatives

Quantitative data for this compound is not available. However, general trends for similar small N-alkyl thiomorpholines can be inferred. The introduction of a propyl group at the 4-position would be expected to increase the molecular weight and lipophilicity (logP) compared to unsubstituted thiomorpholine. The basicity of the nitrogen atom would likely be similar to other N-alkylated thiomorpholines.

For illustrative purposes, a table of predicted properties for the closely related and documented compound 4-Propylmorpholine is provided below. It is crucial to note that these values are not for this compound and are presented for contextual reference only.

| Property | Value (for 4-Propylmorpholine) | Source |

| Molecular Formula | C7H15NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Potential Synthesis of this compound

While no specific experimental protocol for the synthesis of this compound has been found, a potential synthetic route can be proposed based on established methods for N-alkylation of secondary amines.

A plausible approach would involve the reaction of thiomorpholine with a propyl halide, such as 1-bromopropane or 1-iodopropane, in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid.

A generalized workflow for this proposed synthesis is depicted below.

Disclaimer: This is a theoretical protocol and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.

Biological Activity and Signaling Pathways

There is no published information regarding the biological activity or associated signaling pathways for this compound. The morpholine scaffold is present in a wide range of biologically active molecules, and the introduction of a thiomorpholine ring can modulate this activity. However, without experimental data, any discussion of the biological effects of this compound would be purely speculative.

Conclusion

Based on a thorough review of available scientific literature and chemical databases, this compound is an uncharacterized compound. No experimental or predicted data on its physical and chemical properties, nor any information regarding its synthesis or biological activity, could be retrieved. The information provided in this document on related structures and potential synthetic routes is for informational purposes only and should not be considered as established scientific fact for this compound. Further research would be required to synthesize and characterize this compound to determine its properties and potential applications.

Unraveling the Therapeutic Potential of 4-Propylthiomorpholine: A Proposed Mechanistic Investigation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Propylthiomorpholine represents a novel chemical entity with an uncharted mechanism of action. While specific biological data for this compound is not currently available in published literature, its core structure, thiomorpholine, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of thiomorpholine have demonstrated a wide array of pharmacological activities, suggesting that this compound holds significant therapeutic promise. This document outlines a comprehensive strategy for elucidating the mechanism of action of this compound, providing a roadmap for future research and development.

The Thiomorpholine Scaffold: A Foundation for Diverse Bioactivity

The thiomorpholine ring, a sulfur-containing analog of morpholine, is a versatile starting point for the synthesis of bioactive molecules.[1][2] The strategic placement of various substituents on this heterocyclic core has led to the development of compounds with a broad spectrum of therapeutic applications, including:

-

Antiatherogenic Agents: Certain thiomorpholine derivatives have been shown to inhibit squalene synthase, an enzyme involved in cholesterol biosynthesis, leading to reduced levels of total cholesterol, LDL, and triglycerides.[1][2]

-

Anticancer Therapeutics: Various analogs have exhibited cytotoxic activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatocellular liver carcinoma (HepG2).[1][3]

-

Antimicrobial and Antiviral Activity: The thiomorpholine scaffold has been incorporated into molecules with antitubercular properties and potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors.[1][3]

-

Anti-inflammatory and Analgesic Effects: Thoughtfully substituted thiomorpholine derivatives have been explored for their potential to mitigate inflammation and pain.[1][2]

-

Cardiovascular and Neuroprotective Potential: Some derivatives have shown promise in addressing metabolic conditions and cardiovascular diseases, while others have demonstrated neuroprotective effects.[3]

Given the diverse bioactivity of its parent scaffold, a systematic investigation into the mechanism of action of this compound is warranted.

Proposed Workflow for Mechanistic Elucidation

The following experimental workflow is proposed to systematically characterize the biological activity of this compound.

Hypothetical Data Presentation

Quantitative data generated from the proposed experiments should be organized into clear and concise tables for comparative analysis.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 75 |

Table 2: Hypothetical GPCR Binding Affinity of this compound

| Receptor | Kᵢ (nM) |

| GPCR X | 120 |

| GPCR Y | 1500 |

| GPCR Z | >20,000 |

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for key experiments are crucial.

4.1. Cellular Thermal Shift Assay (CETSA)

This protocol is designed to verify the direct binding of this compound to its intracellular target protein.

-

Cell Culture and Lysis: Culture target cells to 80-90% confluency. Harvest and lyse the cells to prepare a cell lysate.

-

Compound Treatment: Aliquot the cell lysate and treat with either this compound (at varying concentrations) or a vehicle control.

-

Heat Shock: Heat the treated lysates across a range of temperatures (e.g., 40°C to 70°C).

-

Protein Separation: Centrifuge the samples to separate aggregated (denatured) proteins from the soluble (stable) fraction.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

-

Data Analysis: Quantify the band intensities to determine the melting temperature of the target protein in the presence and absence of this compound. A shift in the melting temperature upon compound treatment indicates direct binding.

4.2. Downstream Signaling Pathway Analysis

This protocol outlines the investigation of the effects of this compound on a hypothetical downstream signaling pathway.

-

Cell Treatment: Treat cultured cells with this compound at its EC₅₀ concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells at each time point to extract total protein.

-

Western Blotting: Perform Western blot analysis using antibodies against key proteins in the hypothesized signaling cascade (e.g., phosphorylated and total forms of Protein Kinase 1, Transcription Factor A).

-

Data Interpretation: A change in the phosphorylation status or total protein levels of these downstream effectors will confirm the engagement of the signaling pathway.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its thiomorpholine core suggests a high potential for therapeutic relevance. The systematic approach outlined in this guide provides a robust framework for future research. Through a combination of high-throughput screening, target validation, and pathway analysis, the scientific community can unlock the full therapeutic potential of this promising compound. The detailed experimental protocols and data presentation formats provided herein are intended to facilitate a standardized and rigorous investigation.

References

4-Propylthiomorpholine: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 4-Propylthiomorpholine is a distinct chemical entity, a comprehensive review of current scientific literature reveals a notable absence of direct studies on its specific biological activities. However, the thiomorpholine scaffold, of which this compound is a derivative, is a well-recognized pharmacophore present in a multitude of biologically active compounds. This technical guide consolidates the known biological activities of various thiomorpholine derivatives to extrapolate the potential areas of investigation for this compound. It also outlines a general workflow for the initial biological screening of this and other novel thiomorpholine compounds.

Introduction to the Thiomorpholine Scaffold

The thiomorpholine ring is a six-membered saturated heterocycle containing both a sulfur and a nitrogen atom. This structure imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it an attractive component in medicinal chemistry. The diverse biological activities exhibited by thiomorpholine derivatives underscore the significant potential of this scaffold in drug discovery. These activities range from antimicrobial and anticancer to anti-inflammatory and neuroprotective effects.

Potential Biological Activities of Thiomorpholine Derivatives

Based on extensive research into compounds containing the thiomorpholine moiety, the following biological activities represent promising starting points for the investigation of this compound.

Antimicrobial Activity

Thiomorpholine derivatives have demonstrated notable efficacy against a range of microbial pathogens.

-

Antitubercular Activity: Several studies have highlighted the potential of thiomorpholine-containing compounds as potent agents against Mycobacterium tuberculosis. For instance, certain 2-(thiophen-2-yl)dihydroquinolines coupled with a thiomorpholine moiety have shown significant in vitro activity.

-

Antibacterial and Antifungal Activity: The thiomorpholine scaffold has been incorporated into various molecular structures to develop agents with broad-spectrum antibacterial and antifungal properties.

Anticancer Activity

The thiomorpholine ring is a key feature in several classes of anticancer agents, suggesting its potential role in interacting with various oncology targets.

-

Enzyme Inhibition: Thiomorpholine derivatives have been designed as inhibitors of enzymes crucial for cancer cell proliferation and survival.

-

Cytotoxicity: A number of compounds incorporating the thiomorpholine scaffold have exhibited cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of thiomorpholine derivatives has been explored, with some compounds showing inhibition of key inflammatory mediators. This suggests a possible role for this compound in modulating inflammatory pathways.

Other Potential Activities

The versatility of the thiomorpholine scaffold is further demonstrated by its presence in compounds with other biological activities, including:

-

Antiviral

-

Antioxidant

-

Neuroprotective

Quantitative Data for Thiomorpholine Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes representative data for other thiomorpholine derivatives to provide a reference for potential potency.

| Compound Class | Activity | Target/Organism | Measurement | Value |

| Thiomorpholine-coupled 2-(thiophen-2-yl)dihydroquinolines | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC | 1.56 µg/mL |

| Substituted Thiomorpholine Derivatives | Anticancer | Various Cancer Cell Lines | IC50 | Varies |

| Thiomorpholine-containing compounds | Anti-inflammatory | Inflammatory Mediator Assays | IC50 | Varies |

Note: This table is a compilation of representative data from various sources on thiomorpholine derivatives and is intended for illustrative purposes only.

Experimental Protocols: A General Approach

The following outlines a general experimental workflow for the initial biological screening of a novel compound such as this compound.

In Silico Prediction

Before commencing wet-lab experiments, computational methods can be employed to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound.

-

Methodology:

-

Obtain the 3D structure of this compound.

-

Utilize various online tools and software (e.g., SwissADME, admetSAR) to predict parameters such as Lipinski's rule of five, solubility, and potential toxicity.[1]

-

Perform virtual screening against a panel of known biological targets to identify potential protein interactions.

-

In Vitro Screening Assays

Based on the in silico predictions, a panel of in vitro assays can be selected to experimentally validate the potential biological activities.

-

Methodology (Broth Microdilution):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., M. tuberculosis, E. coli, S. aureus).

-

Incubate the plates under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Methodology (MTT Assay):

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Visualizing the Research Workflow

The following diagram illustrates a logical workflow for the initial investigation of the biological activity of a novel thiomorpholine derivative like this compound.

Caption: Initial screening workflow for this compound.

Conclusion

While direct experimental data on the biological activity of this compound is currently lacking, the extensive body of research on the thiomorpholine scaffold provides a strong foundation for predicting its potential therapeutic applications. The antimicrobial, anticancer, and anti-inflammatory activities frequently associated with this heterocyclic system suggest that this compound is a promising candidate for further investigation. The outlined experimental workflow provides a systematic approach for researchers to begin to unravel the specific biological profile of this and other novel thiomorpholine derivatives. Future studies are warranted to synthesize and evaluate this compound to determine its precise biological activities and potential for drug development.

References

Spectroscopic Characterization of 4-Propylthiomorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-Propylthiomorpholine. Due to the limited availability of public experimental data for this specific molecule, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of chemical spectroscopy and data from analogous structures. This guide also includes standardized experimental protocols for the acquisition of such data and visual diagrams to illustrate the analytical workflow and structural correlations.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical environment of the nuclei and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.75 - 2.95 | Multiplet | 4H | H-3, H-5 (Morpholine) |

| ~3.70 - 3.90 | Multiplet | 4H | H-2, H-6 (Morpholine) |

| ~2.50 | Triplet | 2H | -S-CH₂ -CH₂-CH₃ |

| ~1.60 | Sextet | 2H | -S-CH₂-CH₂ -CH₃ |

| ~0.95 | Triplet | 3H | -S-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~67.5 | C-2, C-6 (Morpholine) |

| ~50.0 | C-3, C-5 (Morpholine) |

| ~34.0 | -S-CH₂ -CH₂-CH₃ |

| ~23.0 | -S-CH₂-CH₂ -CH₃ |

| ~13.5 | -S-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2950 - 2800 | Strong | C-H Stretch | Aliphatic (Propyl, Morpholine) |

| 1465 - 1450 | Medium | C-H Bend | CH₂ |

| 1385 - 1370 | Medium | C-H Bend | CH₃ |

| 1280 - 1180 | Strong | C-N Stretch | Amine |

| 1140 - 1070 | Strong | C-O-C Stretch | Ether |

| 750 - 650 | Medium-Weak | C-S Stretch | Thioether |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 116 | High | [M - C₃H₇]⁺ |

| 100 | Medium | [M - S-C₃H₇]⁺ |

| 87 | Medium | [C₄H₉NO]⁺ |

| 72 | Medium | [C₃H₇S]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the FID with an exponential window function and Fourier transform.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, scan the range from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) interface.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) with a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition:

-

For EI, use a standard electron energy of 70 eV.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

-

The instrument will detect the molecular ion and the various fragment ions produced.

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the correlation of the data with the molecular structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

The Solubility of 4-Propylthiomorpholine: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Propylthiomorpholine is a substituted thiomorpholine derivative of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This document aims to provide a comprehensive overview of the currently available data on the solubility of this compound.

Current Data Availability

Despite a thorough search of scientific literature, chemical databases, and patent filings, specific quantitative data on the solubility of this compound in various organic and inorganic solvents remains largely unavailable in the public domain. While information on the synthesis and some physical properties of related compounds exists, direct experimental measurements of solubility for this compound have not been identified.

General Considerations for Solubility

In the absence of specific data, researchers can infer potential solubility characteristics based on the structure of this compound. The molecule possesses a polar thiomorpholine ring, which suggests potential solubility in polar solvents. The presence of the non-polar propyl group, however, will influence its solubility in non-polar solvents. A summary of expected solubility trends is presented in the table below.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to High | Solvents like water, methanol, and ethanol can engage in hydrogen bonding with the nitrogen and sulfur atoms of the thiomorpholine ring. |

| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile can interact via dipole-dipole interactions. |

| Non-Polar | Low to Moderate | Solvents like hexane and toluene will primarily interact with the propyl chain, leading to potentially lower solubility. |

Experimental Workflow for Solubility Determination

For researchers requiring precise solubility data, a general experimental workflow for its determination is outlined below. This process can be adapted based on the specific solvent and available analytical equipment.

Detailed Experimental Protocol:

A standard method for determining the equilibrium solubility of a compound involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker or a magnetic stirrer in a temperature-controlled bath. The time required for equilibration should be determined experimentally.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification of Solute: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and accurate method. Gas Chromatography (GC) or UV-Visible spectrophotometry can also be employed, depending on the properties of the compound and the solvent.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and is typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Conclusion

Purity and stability of 4-Propylthiomorpholine

An In-depth Technical Guide to the Purity and Stability of 4-Propylthiomorpholine

Disclaimer: Publicly available data on the specific purity and stability of this compound is limited. This guide is therefore based on established principles of analytical chemistry, knowledge of related chemical structures (such as thiomorpholine and aliphatic sulfides), and regulatory guidelines for pharmaceutical stability testing. The experimental protocols and data presented are illustrative and should be adapted and validated for specific applications.

Introduction

This compound is a heterocyclic compound with potential applications in chemical synthesis and drug discovery. As with any chemical entity intended for research or development, particularly in the pharmaceutical industry, a thorough understanding of its purity and stability is paramount. This guide provides a comprehensive overview of the analytical methodologies and stability considerations for this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis and Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A plausible synthesis involves the N-alkylation of thiomorpholine with a propyl halide (e.g., 1-bromopropane).

Hypothetical Synthesis of this compound: Thiomorpholine + 1-Bromopropane → this compound + HBr

This synthesis can lead to several process-related impurities. The purification process, typically involving distillation or chromatography, is crucial for removing these impurities.

Table 1: Potential Process-Related Impurities of this compound

| Impurity Name | Structure | Origin |

| Thiomorpholine | C₄H₉NS | Unreacted starting material |

| 1-Bromopropane | C₃H₇Br | Unreacted alkylating agent |

| Di-n-propyl ether | (C₃H₇)₂O | Side reaction from the solvent or starting materials |

| Over-alkylated products | [C₄H₈NS(C₃H₇)₂]⁺ | Reaction of this compound with excess 1-bromopropane |

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of this compound.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for assessing the purity of volatile compounds like this compound and for quantifying volatile impurities.

Experimental Protocol: Gas Chromatography (GC) for Purity Assay

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of the main component and non-volatile impurities.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Gradient: 5% to 95% acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the this compound peak.

Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for the structural elucidation and confirmation of this compound and its impurities.

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the propyl group and the thiomorpholine ring protons.

-

¹³C NMR: Shows the number and types of carbon atoms, complementing the ¹H NMR data.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can be used for structural confirmation.

Stability of this compound

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation involves subjecting the compound to stress conditions that are more severe than accelerated stability conditions.

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in water/acetonitrile) with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2][3] A control sample should be protected from light.

Samples from each stress condition are then analyzed by a stability-indicating HPLC method (typically the same method as the purity assay, once validated) to identify and quantify any degradation products.

Table 2: Potential Degradation Products of this compound

| Degradation Product | Structure | Potential Origin |

| This compound-1-oxide (Sulfoxide) | C₇H₁₅NO₂S | Oxidative degradation.[4] |

| This compound-1,1-dioxide (Sulfone) | C₇H₁₅NO₃S | Further oxidative degradation of the sulfoxide.[4] |

| Thiomorpholine | C₄H₉NS | Hydrolytic cleavage of the N-propyl bond |

Long-Term Stability

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the substance.

Table 3: Recommended Conditions for Long-Term Stability Studies

| Condition | Temperature | Relative Humidity |

| Long-term | 25 °C ± 2 °C | 60% ± 5% RH |

| Accelerated | 40 °C ± 2 °C | 75% ± 5% RH |

Visualization of Workflows and Pathways

Experimental Workflow for Purity and Stability Analysis

The following diagram illustrates the logical flow of experiments for assessing the purity and stability of this compound.

Caption: Workflow for Purity and Stability Analysis of this compound.

Potential Degradation Pathway of this compound

This diagram illustrates the potential oxidative degradation pathway of this compound, a common pathway for sulfide-containing compounds.

Caption: Potential Oxidative Degradation Pathway of this compound.

Conclusion

The purity and stability of this compound are critical quality attributes that must be thoroughly evaluated. This guide outlines a comprehensive approach using a combination of chromatographic and spectroscopic techniques for purity assessment and a systematic methodology for stability testing based on forced degradation and long-term studies. The provided experimental protocols and potential impurity and degradation profiles serve as a valuable resource for researchers and developers working with this compound. It is imperative that these methods are validated for their intended use to ensure the generation of reliable and accurate data.

References

- 1. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 4-Propylthiomorpholine: A Technical Guide for Researchers

For Immediate Release

Chemical Identity and Properties

4-Propylthiomorpholine, a tertiary amine and a saturated heterocyclic compound, features a thiomorpholine ring N-substituted with a propyl group. While a specific CAS Number for this compound is not currently listed in major chemical databases, its structure and properties can be inferred from its constituent parts and related known compounds.

For the purpose of this guide, key properties are calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NS | (Calculated) |

| Molecular Weight | 145.27 g/mol | (Calculated) |

| Canonical SMILES | CCCN1CCSC1 | (Predicted) |

| InChI Key | (Predicted) | (Predicted) |

| Boiling Point | Not Determined | - |

| Melting Point | Not Determined | - |

| Solubility | Expected to be soluble in organic solvents | (Inferred) |

Potential Commercial Availability

Extensive searches of commercial chemical supplier databases did not yield any direct listings for this compound, suggesting it is not a stock chemical. Researchers interested in acquiring this compound will likely need to pursue custom synthesis. Several chemical synthesis companies offer services for producing novel or unlisted compounds.

Synthesis of this compound: An Experimental Approach

The synthesis of this compound can be approached through the N-alkylation of thiomorpholine. A general, reliable method is the reductive amination of propanal with thiomorpholine.

Reaction Scheme:

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of thiomorpholine (1.0 eq) in 1,2-dichloroethane (DCE), add propanal (1.2 eq).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, the thiomorpholine scaffold is a well-established pharmacophore present in a variety of biologically active molecules. The N-substituent can significantly modulate the biological activity of the thiomorpholine ring.

Based on the activities of other N-substituted thiomorpholine analogs, this compound could potentially interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway where a thiomorpholine-containing compound acts as a receptor antagonist.

Experimental Workflow for Biological Screening

For researchers who have successfully synthesized this compound, a general workflow for preliminary biological screening is outlined below. This workflow is designed to assess its potential cytotoxic and target-specific activities.

An In-depth Technical Guide on 4-Propylthiomorpholine: Safety, Handling, and Potential Biological Significance

This technical guide provides a comprehensive overview of the available safety information, a representative synthetic protocol, analytical methodologies, and the potential biological relevance of 4-Propylthiomorpholine for researchers, scientists, and professionals in drug development.

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard profile has been inferred from analogous compounds such as 4-ethylmorpholine and 4-methylmorpholine.[1][2][3][4][5] These compounds are generally classified as flammable liquids that can cause severe skin burns and eye damage.[1][4] They may also be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]

1.1. Hazard Identification

Based on related compounds, this compound should be handled as a substance with the following potential hazards:

-

Health Hazards:

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautionary measures and PPE are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[5] Use explosion-proof electrical and lighting equipment.[2][3]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2][3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Handling and Storage:

1.3. First Aid Measures

In case of exposure, the following first aid measures should be taken:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

1.4. Physical and Chemical Properties (Predicted and from Analogs)

The following table summarizes the known or predicted physical and chemical properties of this compound and its analogs.

| Property | 4-Ethylmorpholine | 4-Methylmorpholine | This compound (Predicted) |

| CAS Number | 100-74-3[3] | 109-02-4[4] | Not Available |

| Molecular Formula | C6H13NO | C5H11NO | C7H15NS |

| Molecular Weight | 115.17 g/mol [5] | 101.15 g/mol | 145.27 g/mol |

| Boiling Point | 138-139 °C[5] | 115-116 °C | ~160-180 °C |

| Flash Point | 21 °C[5] | 14 °C[2] | ~40-60 °C |

| Density | 0.900 g/cm³[5] | 0.91 g/cm³ | ~0.95-1.05 g/cm³ |

| Solubility in Water | Fully miscible[2] | Soluble | Sparingly soluble |

Experimental Protocols

2.1. Representative Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of thiomorpholine with a propyl halide.

Reaction Scheme:

Thiomorpholine + 1-Bromopropane → this compound

Materials and Reagents:

-

Thiomorpholine

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) as a solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of thiomorpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

2.2. Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the thiomorpholine scaffold is present in a variety of biologically active molecules.[6][7][8] Thiomorpholine derivatives have been reported to exhibit a range of pharmacological activities, including antioxidant, hypolipidemic, anti-inflammatory, and anticancer properties.[6][9][10]

3.1. Antioxidant and Hypolipidemic Activity

Several thiomorpholine derivatives have been synthesized and shown to possess both antioxidant and hypolipidemic activities.[9] These compounds were found to inhibit lipid peroxidation and reduce levels of triglycerides and total cholesterol in animal models.[9] The proposed mechanism for some of these compounds involves the inhibition of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[9]

3.2. Anti-inflammatory and Anticancer Activity

The morpholine and thiomorpholine rings are considered "privileged scaffolds" in medicinal chemistry due to their favorable pharmacokinetic properties and their presence in numerous bioactive compounds.[6][7][8] Various derivatives have been investigated for their anti-inflammatory and anticancer effects.[8][10]

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Potential signaling pathways for thiomorpholine derivatives.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. cpachem.com [cpachem.com]

- 3. carlroth.com [carlroth.com]

- 4. nugentec.com [nugentec.com]

- 5. fishersci.com [fishersci.com]

- 6. jchemrev.com [jchemrev.com]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Propylthiomorpholine: A Review of Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Propylthiomorpholine is a specific derivative of the thiomorpholine heterocyclic ring system. A comprehensive review of the current scientific literature reveals a notable absence of specific research focused exclusively on this compound. While the broader class of thiomorpholine and morpholine derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities, data on this compound, including its synthesis, chemical properties, biological functions, and potential therapeutic applications, remains largely unpublished. This guide serves to highlight the current knowledge gap and provide a foundational overview of related compounds to inform future research directions.

Introduction to Thiomorpholine and its Derivatives

Thiomorpholine is a six-membered heterocyclic compound containing both a sulfur and a nitrogen atom. This scaffold is of significant interest in medicinal chemistry, often considered a "privileged structure" due to its presence in a wide array of biologically active molecules.[1][2] The incorporation of the thiomorpholine ring can influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.[2]

Derivatives of thiomorpholine and the structurally related morpholine have been explored for various therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The nitrogen atom in the ring provides a key point for substitution, allowing for the synthesis of a vast library of analogues with diverse pharmacological profiles.

Current State of Research on this compound

A thorough search of prominent scientific databases, including PubChem and various research journals, did not yield specific studies detailing the synthesis, chemical characterization, or biological evaluation of this compound. The existing literature primarily focuses on other derivatives, such as:

-

4-(Methylthio)morpholine : Information on this compound is available, including its CAS number (4837-30-3) and basic physicochemical properties.

-

Other Substituted Thiomorpholines : PubChem contains entries for various other thiomorpholine derivatives, providing structural information and, in some cases, limited data from high-throughput screening assays.[3][4][5][6]

The lack of specific data for this compound presents a significant gap in the understanding of how the propylthio substituent at the 4-position influences the molecule's properties and biological activity compared to other derivatives.

Potential Research Directions

Given the established biological importance of the thiomorpholine scaffold, this compound represents an unexplored area for chemical and pharmacological research. Future investigations could focus on the following areas:

Synthesis and Characterization

The logical first step would be the development of a robust synthetic protocol for this compound. A potential synthetic workflow is outlined below.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Biological Screening

Once synthesized and characterized, this compound could be subjected to a broad range of biological assays to determine its potential therapeutic value. Screening could include assays for:

-

Anticancer activity against various cell lines.

-

Antimicrobial activity against a panel of bacteria and fungi.

-

Enzyme inhibition assays for relevant therapeutic targets.

The following diagram illustrates a general workflow for preliminary biological screening.

Caption: A generalized workflow for the initial biological evaluation of this compound.

Conclusion

While the current body of scientific literature does not provide specific information on this compound, the well-documented biological significance of the broader thiomorpholine and morpholine classes of compounds suggests that it may possess interesting pharmacological properties. The synthesis, characterization, and biological evaluation of this compound represent a clear and unexplored opportunity for researchers in medicinal chemistry and drug discovery. The workflows presented in this guide offer a logical framework for initiating such research endeavors. Future studies in this area would be valuable in expanding the structure-activity relationship knowledge of this important heterocyclic scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 3. 4-(2-Propoxyethyl)thiomorpholine-3-carboxylic acid | C10H19NO3S | CID 106454800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-[(1-Methylpyrrol-2-yl)methyl]thiomorpholine | C10H16N2S | CID 130625841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(1-Fluorobutylsulfonyl)thiomorpholine | C8H16FNO2S2 | CID 91138727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-propylthiomorpholin-2-amine | C7H16N2S | CID 173144237 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Thiomorpholine Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine, a saturated six-membered heterocyclic ring containing both a sulfur and a nitrogen atom, represents a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiomorpholine and its derivatives. It further details key experimental protocols and presents a comprehensive overview of their diverse pharmacological applications, with a focus on quantitative data to aid in drug design and development.

Discovery and History

The precise first synthesis of the parent thiomorpholine molecule is not definitively documented in a single, readily available seminal publication. However, early explorations into sulfur-containing nitrogen heterocycles in the mid-20th century laid the groundwork for its discovery. The classical and most historically significant route to thiomorpholine involves the reaction of diethanolamine with a sulfurizing agent. This method, conceptually derived from the synthesis of morpholine, was a logical extension of the work on related oxygen-containing heterocycles.

Key milestones in the history of thiomorpholine chemistry are intrinsically linked to the broader development of heterocyclic chemistry and the burgeoning field of medicinal chemistry in the post-war era. The initial interest in thiomorpholine and its derivatives was driven by the search for novel pharmacophores with unique biological activities. The replacement of the oxygen atom in the morpholine ring with sulfur was found to significantly alter the compound's lipophilicity, metabolic stability, and receptor-binding properties, opening up new avenues for drug discovery.

Synthetic Methodologies

The synthesis of the thiomorpholine core has evolved from classical, often harsh, methods to more sophisticated and efficient modern techniques. This section details the key synthetic routes with a focus on their underlying chemistry and procedural aspects.

Classical Synthesis from Diethanolamine

This foundational method remains a cornerstone in the conceptual understanding of thiomorpholine synthesis. It typically proceeds in two main steps: the conversion of diethanolamine to a bis(2-haloethyl)amine intermediate, followed by cyclization with a sulfide source.

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with diethanolamine.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled and vigorously stirred diethanolamine. The reaction is highly exothermic and releases HCl gas, which should be trapped.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion.

-

Work-up and Isolation: The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The resulting crude bis(2-chloroethyl)amine hydrochloride is then purified by recrystallization.

Step 2: Cyclization to Thiomorpholine

-

Reaction Setup: A solution of sodium sulfide nonahydrate in ethanol is prepared in a separate flask.

-

Reagent Addition: The bis(2-chloroethyl)amine hydrochloride, dissolved in ethanol, is added slowly to the sodium sulfide solution with constant stirring.

-

Reaction Conditions: The reaction mixture is heated at reflux for an extended period.

-

Work-up and Isolation: The solvent is removed by distillation. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude thiomorpholine is then purified by vacuum distillation.

Synthesis from Cysteamine and Vinyl Chloride

A more modern and atom-economical approach involves the photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride.[1][2] This method often proceeds in a continuous flow setup, offering advantages in terms of safety and scalability.

-

Feed Solution Preparation: A solution of cysteamine hydrochloride and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent (e.g., methanol) is prepared.[2]

-

Reactor Setup: A continuous flow reactor equipped with a photochemical light source (e.g., UV-LED) is used. The feed solution and vinyl chloride gas are introduced into the reactor at controlled flow rates.

-

Photochemical Reaction: The reaction mixture is irradiated as it flows through the reactor, promoting the thiol-ene addition to form the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.

-

In-line Cyclization: The output from the photoreactor is then mixed with a base (e.g., triethylamine or DIPEA) in a heated flow reactor to induce cyclization to thiomorpholine.[1][2]

-

Purification: The resulting thiomorpholine is typically isolated and purified by distillation.

Synthesis of Thiomorpholine-1,1-dioxide

The oxidation of the sulfur atom in the thiomorpholine ring to a sulfone significantly alters the molecule's polarity and hydrogen bonding capabilities.

-

Protection of the Amine: The nitrogen atom of thiomorpholine is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent its oxidation.

-

Oxidation: The N-protected thiomorpholine is dissolved in a suitable solvent (e.g., acetic acid or a mixture of acetone and water) and treated with an oxidizing agent, such as potassium permanganate or hydrogen peroxide. The oxidizing agent is typically added portion-wise to control the reaction temperature.

-

Deprotection: The N-protected thiomorpholine-1,1-dioxide is then deprotected under appropriate conditions (e.g., acidic hydrolysis for a Boc group) to yield the final product.

Data Presentation: Comparative Synthesis Yields

| Synthesis Route | Starting Materials | Key Reagents | Reported Yield (%) | Reference |

| Classical Method | Diethanolamine | Thionyl chloride, Sodium sulfide | 40-60 | General historical data |

| Cysteamine Route | Cysteamine hydrochloride, Vinyl chloride | 9-fluorenone (photocatalyst), DIPEA | 86-89 (NMR yield) | [1][2] |

| From 2-Mercaptoethanol | 2-Mercaptoethanol, Aziridine | Triethylamine | Not specified | [1] |

| From Ethyl Mercaptoacetate | Ethyl mercaptoacetate, Aziridine | LiAlH4 | Not specified | [1] |

Mandatory Visualizations

Synthetic Pathways

Caption: Key synthetic pathways to the thiomorpholine core.

Experimental Workflow: Continuous Flow Synthesis

Caption: Experimental workflow for the continuous flow synthesis.

Logical Relationship: Drug Discovery Cascade

Caption: Role of thiomorpholine in a typical drug discovery workflow.

Pharmacological Applications and Quantitative Data

The thiomorpholine scaffold is a component of numerous compounds with a wide range of biological activities. The substitution pattern on the nitrogen atom and the carbon atoms of the ring, as well as the oxidation state of the sulfur atom, all contribute to the pharmacological profile.

Anticancer Activity

Thiomorpholine derivatives have been investigated as inhibitors of various kinases and other targets implicated in cancer.

| Compound Class | Target | IC50 / Activity | Reference |

| Substituted Thiomorpholines | PI3Kα | 120-151 µM | General Review Data |

| Thiomorpholine Analogs | mTOR | Low activity at 100 µM | General Review Data |

| Morpholinothiophene Hydrazones | Various Cancer Cell Lines | Varies with substitution | General Review Data |

Antimicrobial Activity

The thiomorpholine moiety is present in several potent antimicrobial agents.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Schiff Base Derivatives | Mycobacterium smegmatis | 7.81 | General Review Data |

| Thiophene-coupled Thiomorpholines | Mycobacterium tuberculosis H37Rv | 25 | General Review Data |

Other Pharmacological Activities

Thiomorpholine derivatives have also shown promise in a variety of other therapeutic areas.

| Activity | Compound Class | Quantitative Data | Reference |

| Antioxidant | N-substituted Thiomorpholines | IC50 as low as 7.5 µM (lipid peroxidation) | General Review Data |

| Hypolipidemic | N-substituted Thiomorpholines | Up to 80% reduction in triglycerides | General Review Data |

| DPP-IV Inhibition | Thiomorpholine-bearing compounds | IC50 values of 3.40-6.93 µmol/L | General Review Data |

| α-Glucosidase Inhibition | Benzimidazole derivatives | IC50 = 0.18 ± 0.01 µg/mL | General Review Data |

Conclusion